molecular formula C19H17FN4O3 B4771766 ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4771766
M. Wt: 368.4 g/mol
InChI Key: CNOADBNIZWSOOL-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is an organic compound characterized by a triazole ring and a benzoate ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves the following steps:

  • Formation of the Triazole Ring: : The key intermediate is 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole, which is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of 4-fluorophenyl azide with an alkyne in the presence of a copper catalyst.

  • Esterification: : This step involves the esterification of 3-amino benzoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-amino benzoate.

  • Amide Bond Formation: : The final step is the coupling of the triazole intermediate with the ethyl 3-amino benzoate through an amide bond formation reaction, typically using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial synthesis follows a similar route with optimizations for scale-up:

  • Catalyst Optimization: : Use of more efficient or reusable catalysts to lower cost and environmental impact.

  • Flow Chemistry: : Implementation of continuous flow processes to improve yield and process safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction of the triazole ring might be achieved under specific conditions to yield other functionalized triazoles.

  • Substitution: : Electrophilic aromatic substitution on the fluorophenyl ring allows for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO₄ or CrO₃.

  • Reduction: : Hydrogenation reactions using H₂ and Pd/C as a catalyst.

  • Substitution: : Conditions like electrophilic halogenation, using reagents like N-bromosuccinimide (NBS).

Major Products Formed

  • Oxidation Products: : Hydroxylated or carbonyl derivatives of the original compound.

  • Reduction Products: : Simplified triazole compounds.

  • Substitution Products: : Various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Building Blocks: : Used as a synthetic intermediate in complex molecule synthesis.

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

Biology and Medicine

  • Antimicrobial: : Investigated for its potential antimicrobial properties.

  • Anti-inflammatory: : Studies suggest possible anti-inflammatory applications.

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes.

Industry

  • Material Science: : Used in the development of new materials with specific properties.

  • Pharmaceuticals: : Potential precursor in drug development.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : It can inhibit enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory effects.

  • Signal Transduction: : May interfere with signaling pathways in microbial organisms, exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

  • Ethyl 3-({[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Uniqueness

Ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to the presence of the fluorine atom, which often enhances biological activity and metabolic stability, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-3-27-19(26)13-5-4-6-15(11-13)21-18(25)17-12(2)24(23-22-17)16-9-7-14(20)8-10-16/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOADBNIZWSOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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